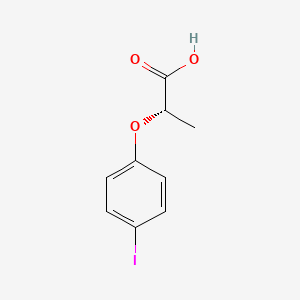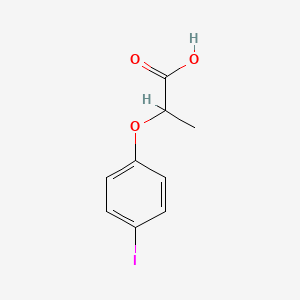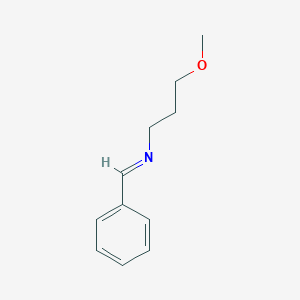
(3-METHOXYPROPYL)(PHENYLMETHYLIDENE)AMINE
Vue d'ensemble
Description
(3-Methoxypropyl)(phenylmethylidene)amine is an organic compound with the molecular formula C11H15NO. It is a derivative of propylamine and is characterized by the presence of a methoxy group and a phenylmethylidene group. This compound is used in various research and industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
(3-Methoxypropyl)(phenylmethylidene)amine is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Safety and Hazards
While specific safety and hazard information for “1-Propanamine, 3-methoxy-N-(phenylmethylene)-” is not available, it’s important to handle all chemical compounds with care. For instance, 3-Methoxypropylamine, a related compound, is known to be a poison by intravenous route and can be irritating to skin, eyes, and mucous membranes. It is also a dangerous fire hazard when exposed to heat or flame and can react with oxidizing materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)(phenylmethylidene)amine typically involves the reaction of 3-methoxypropanol with benzaldehyde in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The catalyst commonly used is Cu-Co/Al2O3-diatomite, which facilitates the reaction by providing an active surface for the reactants to interact .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of 3-methoxypropanol and benzaldehyde into a reactor, where they are mixed with the catalyst. The reaction mixture is then heated and pressurized to promote the formation of the desired product. After the reaction, the product is purified through distillation and other separation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxypropyl)(phenylmethylidene)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of (3-Methoxypropyl)amine.
Substitution: Formation of various substituted amines depending on the substituent introduced.
Mécanisme D'action
The mechanism of action of (3-Methoxypropyl)(phenylmethylidene)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxypropylamine: A primary amine with similar structural features but lacks the phenylmethylidene group.
Phenylpropylamine: Contains a phenyl group but differs in the position and type of substituents.
Uniqueness
(3-Methoxypropyl)(phenylmethylidene)amine is unique due to the presence of both a methoxy group and a phenylmethylidene group, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-1-phenylmethanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-9-5-8-12-10-11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYDCFBFANCWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578238 | |
| Record name | (E)-N-(3-Methoxypropyl)-1-phenylmethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105427-51-8 | |
| Record name | (E)-N-(3-Methoxypropyl)-1-phenylmethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Methylbenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3045276.png)


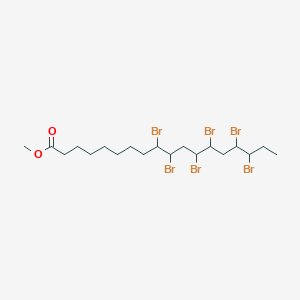

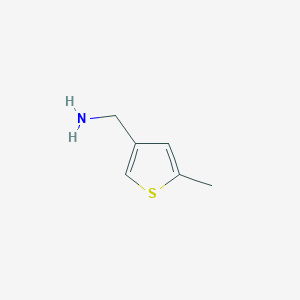


![2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B3045288.png)
